molecular formula C16H24N2O4 B12544621 (S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate

(S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate

Cat. No.: B12544621
M. Wt: 308.37 g/mol
InChI Key: UMABWHANJGIRER-NSHDSACASA-N
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Description

(S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate is a complex organic compound that features a hydrazinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate ethyl ester derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted hydrazinecarboxylate derivatives.

Scientific Research Applications

(S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The ethoxycarbonyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: (S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazinecarboxylate moiety is particularly noteworthy for its ability to participate in a variety of chemical reactions and interactions.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

ethyl 4-[(1S)-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate

InChI

InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)/t11-/m0/s1

InChI Key

UMABWHANJGIRER-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@H](C)NNC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C

Origin of Product

United States

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